rac-(1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide
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Overview
Description
rac-(1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom and a phenyl group attached to a cyclobutane ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a Ni-catalyzed reductive coupling of unsymmetrical internal alkynes. This method ensures high regio- and enantioselectivity.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using appropriate fluorinating agents under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling reaction.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-(1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
rac-(1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of rac-(1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1R,3R-tefluthrin: A chiral pesticide with a similar cyclobutane structure but different functional groups.
R-(+)-quizalofop-ethyl: Another chiral compound with distinct biological activities.
Uniqueness
rac-(1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide stands out due to its unique combination of a fluorine atom and a phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2648939-87-9 |
---|---|
Molecular Formula |
C11H12FNO |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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